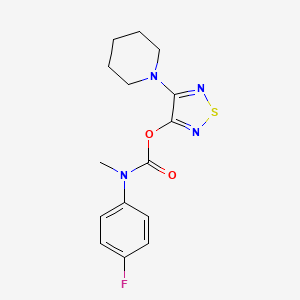
Jzp-MA-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Jzp-MA-11 is a positron emission tomography ligand that targets the endocannabinoid α/β-hydrolase domain 6 enzyme. This compound selectively inhibits the α/β-hydrolase domain 6 enzyme with an IC50 value of 126 nanomolar. Notably, this compound can cross the blood-brain barrier, making it a valuable tool for brain imaging studies .
准备方法
The synthesis of Jzp-MA-11 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that ensure its high purity and efficacy .
化学反应分析
Jzp-MA-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Jzp-MA-11 has a wide range of scientific research applications, including:
Chemistry: Used as a probe in positron emission tomography to study the distribution and activity of the α/β-hydrolase domain 6 enzyme in various tissues.
Biology: Helps in understanding the role of the α/β-hydrolase domain 6 enzyme in biological processes and its involvement in diseases.
Medicine: Potentially useful in diagnosing and monitoring neurological disorders by imaging the brain’s endocannabinoid system.
Industry: Employed in the development of new diagnostic tools and therapeutic agents targeting the endocannabinoid system
作用机制
Jzp-MA-11 exerts its effects by selectively inhibiting the α/β-hydrolase domain 6 enzyme. This inhibition disrupts the normal function of the enzyme, leading to changes in the levels of endocannabinoids in the brain and other tissues. The molecular targets and pathways involved include the endocannabinoid system, which plays a crucial role in regulating various physiological processes .
相似化合物的比较
Jzp-MA-11 is unique in its ability to cross the blood-brain barrier and selectively inhibit the α/β-hydrolase domain 6 enzyme. Similar compounds include:
Jzp-MA-12: Another positron emission tomography ligand targeting the same enzyme but with different pharmacokinetic properties.
Jzp-MA-13: A compound with similar inhibitory effects but a lower ability to cross the blood-brain barrier.
Jzp-MA-14: A structurally related compound with a broader range of enzyme targets.
This compound stands out due to its high selectivity and efficacy in targeting the α/β-hydrolase domain 6 enzyme, making it a valuable tool for research and diagnostic applications.
生物活性
Jzp-MA-11 is a synthetic compound that has gained attention in pharmacology and medicinal chemistry due to its unique structure and biological activity. It is primarily recognized as a positron emission tomography (PET) ligand targeting the endocannabinoid α/β-hydrolase domain 6 (ABHD6) enzyme. This compound's potential therapeutic applications are being explored, particularly in the context of neurological and metabolic disorders.
This compound exhibits significant biological activity through its selective inhibition of the ABHD6 enzyme, with an IC50 value of 126 nM. This inhibition is crucial as ABHD6 is involved in the metabolism of endocannabinoids, which play a vital role in various physiological processes, including pain modulation, appetite regulation, and mood stabilization .
Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial properties, showing potential to inhibit the growth of certain bacteria and fungi. This aspect broadens its applicability beyond neurological research into areas such as infectious disease treatment.
Pharmacokinetics
This compound is capable of crossing the blood-brain barrier (BBB), allowing it to exert effects directly on central nervous system targets. In vivo studies demonstrated that administration of this compound resulted in decreased radioactivity uptake in ABHD6-rich organs, including the brain, liver, heart, and kidneys, indicating its effective distribution and potential therapeutic impact .
Case Studies and Clinical Applications
Recent studies have utilized multimodal imaging techniques to evaluate the pharmacological responses associated with this compound. For instance, a proof-of-concept study conducted on nonhuman primates confirmed significant brain uptake of the compound when used as a PET ligand. The imaging techniques employed provided insights into the biological effects of ABHD6 inhibition, revealing potential pathways for treating disorders related to endocannabinoid metabolism .
Comparative Analysis with Similar Compounds
To better understand this compound's biological activity, it is useful to compare it with other compounds targeting similar pathways:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Contains specific functional groups | ABHD6 inhibitor | Selective inhibition |
| Compound A | Similar functional groups | Antimicrobial | Higher potency |
| Compound B | Analogous backbone structure | Anti-inflammatory | Broader spectrum |
| Compound C | Related substituents | Cytotoxic | Different mechanism |
This table illustrates how this compound stands out due to its specific combination of functional groups and unique reactivity patterns, which may not be present in similar compounds.
属性
分子式 |
C15H17FN4O2S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) N-(4-fluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H17FN4O2S/c1-19(12-7-5-11(16)6-8-12)15(21)22-14-13(17-23-18-14)20-9-3-2-4-10-20/h5-8H,2-4,9-10H2,1H3 |
InChI 键 |
NLWSYKNCVGFXOV-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=C(C=C1)F)C(=O)OC2=NSN=C2N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















